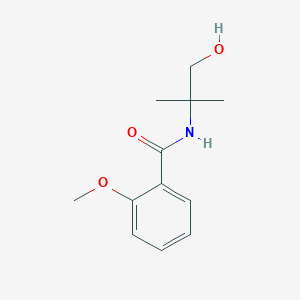

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,8-14)13-11(15)9-6-4-5-7-10(9)16-3/h4-7,14H,8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTHWPXDNQJION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377322 | |

| Record name | N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74201-13-1 | |

| Record name | N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide from L-valinol

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of the chiral amide, (S)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, commencing from the readily available chiral building block, L-valinol. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delineates a robust synthetic protocol, expounds on the underlying reaction mechanisms, and addresses critical aspects of chemoselectivity and experimental design. The synthesis leverages the selective N-acylation of the amino alcohol, a pivotal transformation in organic chemistry. This guide is structured to provide not only a step-by-step experimental procedure but also the scientific rationale behind the methodological choices, thereby ensuring a self-validating and reproducible protocol.

Introduction

Chiral amides are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The precise stereochemical orientation of these molecules is often paramount to their therapeutic efficacy and safety profile. L-valinol, a chiral amino alcohol derived from the natural amino acid L-valine, serves as an invaluable and versatile chiral precursor in asymmetric synthesis.[2][3] Its inherent chirality provides a strategic advantage in the construction of enantiomerically pure molecules.

This guide focuses on the synthesis of (S)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, a compound that serves as a key intermediate in the synthesis of various chiral ligands and potential pharmaceutical agents.[4] The synthetic strategy hinges on the chemoselective N-acylation of L-valinol with a 2-methoxybenzoyl moiety. The primary challenge in the acylation of amino alcohols is the competition between N-acylation and O-acylation.[5][6] This guide presents a protocol that effectively directs the reaction towards the desired N-acylated product.

Synthetic Strategy and Mechanistic Insights

The synthesis of (S)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide from L-valinol is achieved through a selective N-acylation reaction. The presented protocol utilizes 2-methoxy-benzoic acid methyl ester as the acylating agent in the presence of a strong base, sodium hydride (NaH).

The Role of Sodium Hydride and Chemoselectivity

Sodium hydride is a non-nucleophilic strong base that plays a crucial role in this synthesis.[7] It selectively deprotonates the most acidic proton in the L-valinol molecule. While both the hydroxyl and amino groups are protic, the hydroxyl group is generally more acidic than the amino group. However, in the context of this reaction, the initial deprotonation of the hydroxyl group by NaH forms a sodium alkoxide. This is followed by the deprotonation of the amino group to form a sodium amide. The resulting dianion is a potent nucleophile.

The chemoselectivity for N-acylation over O-acylation is a critical aspect of this synthesis. Several factors contribute to this selectivity:

-

Nucleophilicity: The nitrogen atom of the deprotonated amino group (amide anion) is a softer and generally more nucleophilic center towards the carbonyl carbon of the ester compared to the oxygen of the alkoxide.

-

Reaction Conditions: The choice of an ester as the acylating agent, as opposed to a more reactive acyl chloride, and the use of a strong, non-nucleophilic base favor N-acylation. Reactions with highly reactive acylating agents like acyl chlorides can sometimes lead to a mixture of N- and O-acylated products, or even di-acylation.[8]

Reaction Mechanism

The reaction proceeds through the following mechanistic steps:

-

Deprotonation of L-valinol: Sodium hydride deprotonates both the hydroxyl and amino groups of L-valinol to form a dianion intermediate.

-

Nucleophilic Acyl Substitution: The more nucleophilic nitrogen anion attacks the electrophilic carbonyl carbon of the 2-methoxy-benzoic acid methyl ester. This leads to the formation of a tetrahedral intermediate.

-

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate collapses, expelling the methoxide leaving group and forming the desired amide bond.

-

Work-up: The reaction is quenched with water to neutralize any unreacted NaH and to protonate the resulting alkoxide, yielding the final product.

The overall synthetic transformation is depicted in the workflow diagram below.

Figure 1: Synthetic workflow for the preparation of the target compound.

Experimental Protocol

This protocol is based on a reported synthesis and is designed to be a self-validating system, ensuring reproducibility and high yield.[4]

Materials and Reagents

| Reagent | Purity | Molar Mass ( g/mol ) |

| L-valinol | ≥98% | 103.16 |

| 2-Methoxy-benzoic acid methyl ester | ≥98% | 166.17 |

| Sodium Hydride (60% dispersion in oil) | 60% | 24.00 |

| Tetrahydrofuran (THF), anhydrous | ≥99.8%, dry | 72.11 |

| Dichloromethane (CH₂Cl₂) | Reagent grade | 84.93 |

| Ethyl acetate | Reagent grade | 88.11 |

| Petroleum ether | Reagent grade | - |

| Magnesium sulfate (MgSO₄), anhydrous | - | 120.37 |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add L-valinol (22.1 g, 0.215 mol) and anhydrous THF (120 mL).

-

Deprotonation: To the stirred solution, add sodium hydride (8.7 g of a 60% dispersion in mineral oil, 0.216 mol) portion-wise at room temperature. Caution: Sodium hydride reacts violently with water, and hydrogen gas is evolved. This step should be performed in a well-ventilated fume hood.[7]

-

Stirring: Stir the resulting mixture at ambient temperature for 1 hour.

-

Addition of Acylating Agent: In a separate flask, dissolve 2-methoxy-benzoic acid methyl ester (17.8 g, 0.107 mol) in anhydrous THF (50 mL). Add this solution to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water (10 mL).

-

Work-up:

-

Concentrate the mixture by evaporating the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (100 mL).

-

Transfer the solution to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate in vacuo to obtain a white solid.

-

Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to afford the pure (S)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide as white crystals.

-

Quantitative Data Summary

| Parameter | Value |

| L-valinol | 22.1 g (0.215 mol) |

| 2-Methoxy-benzoic acid methyl ester | 17.8 g (0.107 mol) |

| Sodium Hydride (60%) | 8.7 g (0.216 mol) |

| Yield | 22.8 g (90%) |

| Melting Point | Not reported in the primary source |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, ppm) | Predicted values, requires experimental verification |

| ¹³C NMR (CDCl₃, ppm) | Predicted values, requires experimental verification |

| IR (KBr, cm⁻¹) | Expected peaks for O-H, N-H, C=O (amide) |

| Mass Spectrometry (m/z) | M+ expected at 237.29 |

Characterization

The structure and purity of the synthesized (S)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide can be confirmed by various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of all the expected protons and carbons in the molecule and their respective chemical environments.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl (O-H) group, the amide (N-H) group, and the amide carbonyl (C=O) group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the final product.

The crystal structure of the title compound has been reported, confirming the (S)-configuration at the chiral center derived from L-valinol.[4] The crystal packing is stabilized by intermolecular O—H···O and N—H···O hydrogen bonds.[4]

Trustworthiness and Self-Validation

The protocol described in this guide is designed to be a self-validating system. Key aspects contributing to its trustworthiness include:

-

Stoichiometry: The use of a slight excess of L-valinol and NaH relative to the acylating agent ensures the complete consumption of the limiting reagent.

-

Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical to prevent the deactivation of sodium hydride by moisture.

-

Reaction Monitoring: Regular monitoring of the reaction by TLC is essential to determine the point of completion and to avoid the formation of byproducts due to prolonged reaction times.

-

Purification: The recrystallization step is crucial for obtaining a highly pure product, free from unreacted starting materials and any potential side products.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of (S)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide from L-valinol. By detailing the experimental protocol, elucidating the reaction mechanism, and discussing the principles of chemoselectivity, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The described synthesis is efficient, high-yielding, and provides access to a valuable chiral intermediate for further synthetic endeavors.

References

-

Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis Online. (URL: [Link])

- Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. (URL: not available)

-

Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles - PubMed. (URL: [Link])

-

Reported O‐selective acylation of amino alcohols without protecting the... - ResearchGate. (URL: [Link])

-

Sodium Hydride - Common Organic Chemistry. (URL: [Link])

-

(S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide - PMC - NIH. (URL: [Link])

-

Chiral Iron(II)-Catalysts within Valinol-Grafted Metal–Organic Frameworks for Enantioselective Reduction of Ketones | ACS Catalysis - ACS Publications. (URL: [Link])

- L-Valinol - Chem-Impex. (URL: not available)

-

ChemInform Abstract: L‐Valinol and L‐Phenylalaninol‐Derived 2‐Imidazolidinones as Chiral Auxiliaries in Asymmetric Aldol Reactions | Request PDF - ResearchGate. (URL: [Link])

-

(S)-N-(1-Hydroxy-methyl-2-methyl-prop-yl)-2-methoxy-benzamide - PubMed. (URL: [Link])

-

Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction - MedCrave online. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Sodium Hydride [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

An In-depth Technical Guide to the Physicochemical Properties of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Introduction: Bridging Molecular Structure and Pharmaceutical Potential

This compound is a molecule of interest within the broader class of benzamides, a scaffold recognized for its prevalence in medicinal chemistry.[1] The journey of a chemical entity from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These intrinsic characteristics, such as solubility, lipophilicity, and ionization state, dictate how the molecule will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME).[2][3] A comprehensive understanding of these properties is therefore not merely an academic exercise but a cornerstone of rational drug design and development.[4][5]

This technical guide offers a detailed exploration of the key physicochemical attributes of this compound. As a Senior Application Scientist, the narrative that follows is structured to provide not only the "what" but also the "why"—elucidating the causal relationships between molecular structure, experimental methodology, and the resulting data's implications for pharmaceutical development. We will delve into the theoretical underpinnings of each property, present robust, field-proven experimental protocols for their determination, and summarize the expected characteristics of this molecule.

Core Physicochemical Profile

The predictive power of a molecule's two-dimensional structure is the starting point for any physicochemical assessment.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₉NO₃

-

Molecular Weight: 237.29 g/mol [6]

-

Chemical Structure: The molecule features a benzamide core, substituted with a methoxy group at the ortho-position of the benzene ring. The amide nitrogen is linked to a tertiary alcohol, specifically a 1-hydroxy-2-methylpropan-2-yl group. This combination of an aromatic ring, an amide linkage, a hydroxyl group, and a methoxy group suggests a molecule with a nuanced balance of hydrophilic and lipophilic character.

Table 1: Summary of Key Physicochemical Properties of this compound

| Property | Predicted/Typical Value | Significance in Drug Development |

| Melting Point (°C) | To be determined experimentally | Purity indicator, solid-state stability |

| logP | To be determined (likely moderate) | Membrane permeability, absorption |

| pKa | To be determined (likely neutral/weakly basic) | Ionization at physiological pH, solubility, receptor interaction |

| Aqueous Solubility | To be determined | Bioavailability, formulation development |

Lipophilicity: The Gateway to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile.[7] It is most commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.[8] A balanced logP is often sought in drug design; too low, and the molecule may not cross cellular membranes, while too high a value can lead to poor aqueous solubility and increased metabolic clearance.[9] For this compound, the presence of the aromatic ring and alkyl groups contributes to its lipophilicity, while the hydroxyl and amide functionalities provide hydrophilic character.

Experimental Protocol: logP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The shake-flask method is the traditional gold standard for logP determination, but it can be time-consuming.[8] RP-HPLC offers a rapid and reliable alternative for estimating logP values, especially in a high-throughput setting.[10][11] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its logP value.[12]

Principle: The compound is passed through an HPLC column packed with a nonpolar material (e.g., C18). The more lipophilic the compound, the more strongly it will interact with the stationary phase, resulting in a longer retention time. By calibrating the system with standards of known logP values, a linear relationship between retention time and logP can be established.

Step-by-Step Methodology:

-

Preparation of Standards and Sample:

-

Prepare a set of 5-7 reference compounds with well-established logP values that span the expected range of the test compound.

-

Dissolve each standard and the test compound in a suitable solvent (e.g., methanol/water mixture) to a concentration of approximately 30-50 µg/mL.[12]

-

-

Chromatographic Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like methanol or acetonitrile.[13]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV spectrophotometer set to a wavelength where the compounds absorb.

-

-

Calibration Curve Generation:

-

Inject each standard solution into the HPLC system and record its retention time (t_R).

-

Calculate the retention factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (retention time of a non-retained compound).

-

Plot log k' versus the known logP values of the standards. A linear regression of this plot yields the calibration curve.

-

-

Sample Analysis:

-

Inject the solution of this compound.

-

Determine its retention time and calculate its log k'.

-

Interpolate the logP of the test compound from the calibration curve.

-

Caption: Workflow for logP determination using RP-HPLC.

Ionization State: The Influence of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[7] It is a critical parameter because it determines the extent of a drug's ionization at a given pH.[14] The ionization state of this compound will significantly impact its solubility, permeability, and ability to interact with its biological target.[2] Molecules generally permeate membranes in their neutral, more lipophilic state.[14] The amide group in this compound is generally considered neutral, but the overall structure could exhibit weak basicity or acidity under certain conditions. Determining its pKa is essential for predicting its behavior in the varying pH environments of the body, from the acidic stomach to the slightly alkaline intestine.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[15][16] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH.[17]

Principle: A titration curve of pH versus the volume of titrant added is generated. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[17] This is the point where the concentrations of the protonated and deprotonated species are equal.

Step-by-Step Methodology:

-

Instrument Calibration:

-

Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[17]

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[18]

-

Maintain a constant ionic strength in the solution using an electrolyte like 0.15 M potassium chloride.[17]

-

Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of bases.[17]

-

-

Titration Procedure:

-

Place the sample solution in a thermostatted vessel on a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

If the compound is expected to be basic, titrate with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). If acidic, titrate with sodium hydroxide (e.g., 0.1 M NaOH).[18]

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

-

Record the pH and the volume of titrant added at each step until the pH change becomes minimal, indicating the end of the titration.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate the titration curve.

-

The pKa can be determined from the inflection point of this sigmoid curve, which corresponds to the pH at the half-equivalence point.[16]

-

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility: A Prerequisite for Absorption

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[19] Therefore, aqueous solubility is one of the most critical physicochemical properties influencing a drug's bioavailability.[20] Poor solubility is a major challenge in drug development, often leading to inadequate absorption and therapeutic effect.[21] The solubility of this compound will be influenced by its crystal lattice energy and its interactions with water, with the polar functional groups (hydroxyl, amide, methoxy) contributing favorably to solvation.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[22] It measures the concentration of a saturated solution of the compound after it has been allowed to reach equilibrium with an excess of the solid material.

Principle: An excess amount of the solid compound is suspended in a specific solvent (e.g., a buffer of a certain pH) and agitated until the solution is saturated and the concentration of the dissolved compound no longer changes over time.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a series of aqueous buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[23]

-

Add an excess amount of solid this compound to a known volume of each buffer in separate sealed vials. Ensure there is enough solid to maintain a suspension throughout the experiment.[22]

-

-

Equilibration:

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 37 °C for physiological relevance).[23]

-

Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours, which should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) until the measured concentration is constant.[23]

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a non-adsorptive filter (e.g., a 0.22 µm PVDF filter).

-

-

Concentration Analysis:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, most commonly HPLC with UV detection.[22] A calibration curve prepared with known concentrations of the compound is used for this quantification.

-

-

Data Reporting:

-

The solubility is reported in units such as mg/mL or µg/mL at each specific pH and temperature.

-

Caption: Workflow for the shake-flask solubility determination.

Thermal Properties and Melting Point

The melting point (Tm) of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a fundamental physical property used to identify a compound and assess its purity.[24] A sharp melting point over a narrow range is indicative of a pure substance. For pharmaceutical development, thermal analysis using techniques like Differential Scanning Calorimetry (DSC) provides not only the melting point but also information about crystallinity, polymorphism, and stability.[25]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[26]

Principle: The sample and an empty reference pan are heated at a constant rate. When the sample undergoes a thermal transition like melting, it absorbs energy (an endothermic process), creating a difference in heat flow between the sample and the reference. This is detected and recorded as a peak on the DSC thermogram.[27]

Step-by-Step Methodology:

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard with a known melting point, such as indium.[24]

-

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 5-20 mg) into an aluminum DSC pan.[24]

-

Crimp the pan with a lid to enclose the sample.

-

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample under a controlled temperature program. A typical heating rate is 10 °C/min, under an inert nitrogen atmosphere.[28]

-

The temperature range should encompass the expected melting point of the compound.

-

-

Data Analysis:

-

The resulting DSC thermogram plots heat flow versus temperature.

-

The melting transition appears as an endothermic peak.

-

The melting point is typically taken as the onset temperature or the peak temperature of the endotherm. The area under the peak corresponds to the heat of fusion.[27]

-

Conclusion

The thorough physicochemical characterization of this compound is an indispensable step in evaluating its potential as a drug candidate. The properties of lipophilicity (logP), ionization (pKa), aqueous solubility, and melting point collectively form the foundation upon which its ADME profile and suitability for formulation are built. The experimental protocols detailed in this guide represent robust, validated methods for obtaining this critical data. By systematically investigating these parameters, researchers can make informed decisions, optimize molecular structures, and ultimately accelerate the transition of promising compounds from the bench to the clinic.

References

- Google. (n.d.). Current time information in Marshall County, US.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics.

- Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.

- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.

- Špirtović-Halilović, S., & Završnik, D. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis.

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

- The Solubility Company. (n.d.). pKa & LogP Analysis Services.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Protheragen. (n.d.). LogP/LogD/Pka Analysis.

- National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Pacific BioLabs. (n.d.). Physicochemical Properties.

- Pion Inc. (2023). What is pKa and how is it used in drug development?

- ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.

- Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.

- Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review.

- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- World Health Organization (WHO). (n.d.). Annex 4.

- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.

- Applus DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.

- National Institutes of Health. (n.d.). (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide.

- KK Wagh College of Pharmacy. (n.d.). UNIT II PART II PHYSICOCHEMICAL PROPERTIES OF DRUG MOLECULES.

- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- National Institutes of Health. (n.d.). 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem.

- Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- BenchChem. (n.d.). Physical and chemical properties of N-(1-hydroxypropan-2-yl)benzamide.

- PubChem. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxy-4-methylbenzamide.

- SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC).

- PubMed Central. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen.

- National Institute of Standards and Technology. (n.d.). 2-Methoxybenzamide - the NIST WebBook.

- PubChem. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)oxybenzamide | C11H15NO3.

- BenchChem. (n.d.). N-(2-Hydroxyethyl)-2-methoxybenzamide|CAS 88105-15-1.

Sources

- 1. benchchem.com [benchchem.com]

- 2. drughunter.com [drughunter.com]

- 3. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]

- 4. langhuapharma.com [langhuapharma.com]

- 5. ajptonline.com [ajptonline.com]

- 6. (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 8. acdlabs.com [acdlabs.com]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 12. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. What is pKa and how is it used in drug development? [pion-inc.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 21. pharmatutor.org [pharmatutor.org]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. who.int [who.int]

- 24. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 25. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 26. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 27. torontech.com [torontech.com]

- 28. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Technical Guide: Predicting the Mechanism of Action for N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

Abstract

The elucidation of a novel compound's mechanism of action (MOA) is a cornerstone of modern drug discovery and development. It provides the foundational rationale for therapeutic efficacy, informs safety profiling, and guides clinical strategy. This guide presents a comprehensive, multi-phase workflow for predicting and validating the MOA of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, a molecule with a benzamide core structure. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a framework that integrates computational prediction with rigorous experimental validation. We will detail the scientific rationale behind each methodological choice, provide actionable protocols for key experiments, and demonstrate how to synthesize disparate data streams into a cohesive MOA hypothesis.

Introduction: The Imperative of MOA Elucidation

This compound is a small molecule featuring a 2-methoxybenzamide scaffold. The benzamide class of compounds is known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Specifically, the 2-methoxybenzamide core has been identified as a key pharmacophore in inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of cellular processes that is often dysregulated in cancer.[4][5][6] Given this precedent, a systematic investigation into the MOA of this specific derivative is warranted.

Predicting the MOA is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. A robust MOA study de-risks clinical development by identifying potential on-target and off-target effects early, thereby saving significant time and resources. This guide outlines a logical progression from broad, computational predictions to highly specific biochemical and cellular assays.

Phase 1: In Silico Target Prediction & Hypothesis Generation

The principle behind in silico target prediction is that structurally similar molecules often exhibit similar biological activities.[7] By comparing our query compound to vast databases of molecules with known protein targets, we can generate a ranked list of probable interactors, forming our initial hypotheses.[7][8][9] This cost-effective first step is crucial for focusing subsequent, resource-intensive experimental work.[10]

Rationale for Computational Screening

Before committing to wet lab experiments, computational tools provide an invaluable lens through which to view the potential bioactivity of a molecule.[11] This "reverse screening" approach flips the traditional paradigm of screening a library of compounds against one target; instead, we screen one compound against a library of targets.[8][10] This is particularly useful for novel compounds where no biological activity has yet been characterized.

Workflow for In Silico Analysis

Our computational workflow begins with submitting the compound's structure to a target prediction server, followed by molecular docking to visualize and score the potential interactions with the top-ranked protein targets.

Caption: In Silico workflow for generating an initial MOA hypothesis.

Protocol: Ligand-Based Target Prediction

-

Obtain SMILES String: Convert the 2D structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) format.

-

Select Prediction Tool: Utilize a validated, web-based tool such as SwissTargetPrediction, which predicts targets by comparing the query molecule to a library of over 370,000 active compounds.[12][13][14][15]

-

Submit Query: Paste the SMILES string into the query field on the SwissTargetPrediction homepage (]">www.swisstargetprediction.ch).[15] Select "Homo sapiens" as the target organism.

-

Analyze Results: The output will be a list of probable protein targets, ranked by a probability score.[16] Pay close attention to the target classes. Given the compound's scaffold, targets like G-protein coupled receptors (GPCRs), enzymes (e.g., kinases, carbonic anhydrases), and nuclear receptors are of high interest.[1][17]

Phase 2: In Vitro Target Validation

Computational predictions are hypotheses that require experimental validation. The next phase uses direct, biochemical assays to confirm whether the compound physically binds to its predicted target and modulates its function. Surface Plasmon Resonance (SPR) is the gold standard for this step.[18]

Rationale for Biophysical Validation

Direct binding assays provide unequivocal evidence of a physical interaction between the compound and a protein target. SPR is a powerful technique because it is label-free and provides real-time kinetic data, including the association rate (k_a), dissociation rate (k_d), and the overall binding affinity (K_D).[19][20][21] This level of detail is critical for ranking compounds and understanding their structure-activity relationship (SAR).[19]

Caption: Workflow for in vitro validation of computationally predicted targets.

Protocol: Surface Plasmon Resonance (SPR) Binding Assay

This protocol provides a general framework for assessing the binding of the compound (the "analyte") to a purified, immobilized protein target (the "ligand").[20][21]

-

Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that will yield a robust signal without mass transport limitations.

-

System Priming: Prime the SPR instrument (e.g., a Biacore system) with running buffer to ensure a stable baseline. The running buffer should be optimized for protein stability and to minimize non-specific binding (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

Analyte Preparation: Prepare a dilution series of this compound in running buffer. A typical concentration range for an initial screen would be from 100 µM down to low nM, using a 3-fold or 5-fold dilution series.

-

Binding Measurement:

-

Association: Inject the analyte solution over the sensor surface at a constant flow rate for a defined period (e.g., 120 seconds) to monitor the binding event in real-time.

-

Dissociation: Replace the analyte solution with running buffer and monitor the dissociation of the compound from the protein target (e.g., for 300 seconds).

-

-

Regeneration: Inject a regeneration solution (e.g., high salt or low pH buffer) to strip the bound analyte, returning the surface to its baseline state for the next injection.

-

Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_D). A confirmed hit is typically a compound that shows a dose-dependent binding response and a K_D in the desired potency range (e.g., < 30 µM for initial hits).

Phase 3: Cellular & Phenotypic Characterization

Confirming a direct molecular interaction is necessary but not sufficient. The next critical step is to determine if the compound engages its target in a cellular context and produces a measurable downstream biological effect. This phase connects the molecular binding event to a cellular phenotype.

Rationale for Cellular Assays

Cell-based assays are essential to verify that a compound is cell-permeable and can engage its target within the complex intracellular environment. Techniques like Western blotting can directly measure changes in signaling pathways downstream of the target, while phenotypic screens assess broader cellular outcomes like cell death or morphological changes.[22][23]

Protocol: Western Blot for Pathway Modulation

Assuming our top validated target is a protein kinase in the MAPK pathway (a common cancer-related target), this protocol details how to measure the inhibition of pathway signaling.[24][25][26][27][28]

-

Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., A549) in 6-well plates. Once cells reach 70-80% confluency, treat them with a dose-response of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them by adding 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[24]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for each lane.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[24][27]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[27]

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[25]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in a solution containing the primary antibody against the phosphorylated (active) form of a downstream target (e.g., anti-phospho-ERK) and an antibody against a loading control (e.g., anti-GAPDH).[24][25]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

-

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[26] Detect the signal using an imaging system. A dose-dependent decrease in the phospho-ERK signal relative to the total ERK and GAPDH signals would confirm pathway inhibition.

Data Presentation: High-Content Phenotypic Screening

High-content screening (HCS) uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a rich, phenotypic fingerprint of a compound's effect.[22][23][29][30][31] This is a powerful, unbiased approach to understanding a compound's function.

| Parameter | Vehicle Control (0.1% DMSO) | Compound (1 µM) | Compound (10 µM) | Interpretation |

| Cell Count | 10,000 ± 500 | 9,800 ± 450 | 4,500 ± 600 | Anti-proliferative/cytotoxic at 10 µM |

| Nuclear Area (µm²) | 110 ± 15 | 112 ± 18 | 180 ± 25 | Indicates potential cell cycle arrest or apoptosis |

| MitoTracker Intensity | 1.0 ± 0.1 | 0.95 ± 0.12 | 0.4 ± 0.08 | Suggests mitochondrial dysfunction |

| Caspase-3 Activation | 1.0 ± 0.2 | 1.1 ± 0.2 | 5.6 ± 0.8 | Strong indicator of apoptosis induction |

Table 1: Hypothetical data from a high-content screen of this compound on a cancer cell line after 48 hours of treatment. Data are presented as mean ± standard deviation.

Conclusion: Synthesizing a Coherent MOA

The ultimate goal is to build a self-validating narrative that connects all experimental findings. A strong MOA hypothesis for this compound would be constructed as follows:

"Based on in silico predictions, this compound was hypothesized to target Protein Kinase X. This was confirmed via SPR, which demonstrated direct, high-affinity binding (K_D = 500 nM). In cell-based assays, the compound inhibited the phosphorylation of the downstream substrate ERK in a dose-dependent manner, confirming target engagement and pathway modulation in a cellular context. Furthermore, phenotypic screening revealed that this pathway inhibition leads to apoptosis, evidenced by increased Caspase-3 activation and changes in nuclear morphology. Collectively, these data support a mechanism of action whereby this compound acts as a direct inhibitor of Protein Kinase X, leading to apoptotic cell death."

This systematic, evidence-based approach provides the scientific rigor necessary to advance a compound through the drug discovery pipeline with confidence.

References

-

High-content screening. Wikipedia.[Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.[Link]

-

Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.[Link]

-

SwissTargetPrediction. SIB Swiss Institute of Bioinformatics - Expasy.[Link]

-

A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.[Link]

-

How does SPR work in Drug Discovery? deNOVO Biolabs.[Link]

-

SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research | Oxford Academic.[Link]

-

In Silico Target Prediction. Creative Biolabs.[Link]

-

Image analysis methods in high-content screening for phenotypic drug discovery. National Library of Medicine.[Link]

-

TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Library of Medicine.[Link]

-

Surface Plasmon Resonance (SPR). Charnwood Discovery.[Link]

-

In Silico Target Prediction for Small Molecules. PubMed.[Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. OMICS International.[Link]

-

High-content Screening - Facts. Screening@ETH | ETH Zurich.[Link]

-

Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures.[Link]

-

SwissTargetPrediction. bio.tools.[Link]

-

High-content screening in drug discovery: A brief guide. Alithea Genomics.[Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Longdom.[Link]

-

High Content, Phenotypic Assays and Screens for Compounds Modulating Cellular Processes in Primary Neurons. PubMed.[Link]

-

In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate.[Link]

-

Recent Advances in In Silico Target Fishing. MDPI.[Link]

-

SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. ResearchGate.[Link]

-

SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. YouTube.[Link]

-

Western Blotting Protocol. YouTube.[Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. ResearchGate.[Link]

-

Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Library of Medicine.[Link]

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. National Library of Medicine.[Link]

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar.[Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 4. Buy 2-Methoxybenzamide | 2439-77-2 [smolecule.com]

- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 9. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 13. academic.oup.com [academic.oup.com]

- 14. bio.tools [bio.tools]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. drughunter.com [drughunter.com]

- 20. denovobiolabs.com [denovobiolabs.com]

- 21. charnwooddiscovery.com [charnwooddiscovery.com]

- 22. High-content screening - Wikipedia [en.wikipedia.org]

- 23. alitheagenomics.com [alitheagenomics.com]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 25. CST | Cell Signaling Technology [cellsignal.com]

- 26. m.youtube.com [m.youtube.com]

- 27. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 28. Western Blot (WB) Resource Center | Cell Signaling Technology [cellsignal.com]

- 29. Image analysis methods in high-content screening for phenotypic drug discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 30. High-Content Screening - Facts – Screening@ETH | ETH Zurich [screening.ethz.ch]

- 31. High Content, Phenotypic Assays and Screens for Compounds Modulating Cellular Processes in Primary Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide as a synthetic intermediate.

An In-depth Technical Guide to N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide as a Synthetic Intermediate

Introduction: A Versatile Scaffold in Synthetic Chemistry

This compound is a bespoke chemical entity that serves as a highly valuable intermediate in modern organic synthesis. Its molecular architecture, featuring a sterically hindered secondary amide linked to a neopentyl alcohol moiety and a methoxy-substituted aromatic ring, provides a unique combination of functional groups. This structure is not merely a synthetic curiosity; it is a carefully designed scaffold ripe for elaboration into more complex molecular targets. Researchers in medicinal chemistry and materials science will recognize the potential embedded within its structure—the amide bond provides rigidity and hydrogen bonding capabilities, the hydroxyl group offers a reactive handle for further functionalization, and the methoxy-substituted phenyl ring allows for electronic tuning and potential metabolic blocking. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications, grounded in established chemical principles.

Physicochemical and Computed Properties

A thorough understanding of a molecule's properties is foundational to its application. The data presented below, sourced from computational models and chemical databases, offers a quantitative snapshot of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO₃ | PubChem[1] |

| Molecular Weight | 237.29 g/mol | PubChem[1] |

| IUPAC Name | This compound | Inferred |

| CAS Number | 144034-41-3 (for a related isomer) | LookChem[2] |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

Strategic Synthesis: A Self-Validating Protocol

The construction of this compound is most reliably achieved via nucleophilic acyl substitution. This pathway is chosen for its efficiency, high yield, and the ready availability of the starting materials.

Causality and Mechanistic Rationale

The core of this synthesis is the reaction between the highly nucleophilic primary amine of 2-amino-2-methyl-1-propanol and the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride.[3][4]

-

Choice of Reactants : 2-Amino-2-methyl-1-propanol is an ideal nucleophile; its primary amine is sterically accessible and reactive.[5][6] 2-Methoxybenzoyl chloride is a potent acylating agent, with the chloride atom serving as an excellent leaving group, thereby driving the reaction forward.[7][8]

-

The Role of the Base : The reaction generates hydrochloric acid (HCl) as a byproduct. In the absence of a base, this acid would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction. A non-nucleophilic base, such as triethylamine or an inorganic base like sodium hydroxide under Schotten-Baumann conditions, is introduced to scavenge this acid, ensuring the amine remains active.[9]

-

Reaction Control : Performing the addition of the acyl chloride at low temperatures (0–5 °C) is critical. This minimizes potential side reactions, such as the unwanted O-acylation of the hydroxyl group, thereby enhancing the selectivity for the desired N-acylation.[9]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-amino-2-methyl-1-propanol (1.0 eq.) and anhydrous dichloromethane (DCM, 10 mL/mmol). Cool the flask in an ice bath to 0 °C.

-

Base Addition : Add triethylamine (1.2 eq.) to the stirred solution.

-

Acylation : Dissolve 2-methoxybenzoyl chloride (1.05 eq.) in anhydrous DCM (5 mL/mmol) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 40 mL).

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel to afford the title compound as a white solid.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system, where each analysis corroborates the others.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic peaks for the aromatic, methoxy, methyl, methylene, and amide/hydroxyl protons, with specific splitting patterns and integrations. The carbon NMR will confirm the number of distinct carbon environments.[3][10]

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the key functional groups. Characteristic stretches for the O-H (broad, ~3300 cm⁻¹), N-H (sharp, ~3350 cm⁻¹), and C=O (strong, ~1640 cm⁻¹) bonds should be present.[10][11]

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. Electrospray ionization (ESI) would show a prominent [M+H]⁺ or [M+Na]⁺ ion peak corresponding to the calculated molecular weight.[3]

Analytical Workflow Diagram

Caption: Analytical workflow for structural validation and purity assessment.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ (ppm) : ~7.8-8.2 (m, Ar-H), ~6.9-7.5 (m, Ar-H), ~6.5 (br s, NH), ~3.9 (s, OCH₃), ~3.5 (s, CH₂OH), ~3.3 (br s, OH), ~1.4 (s, C(CH₃)₂) |

| ¹³C NMR | δ (ppm) : ~168 (C=O), ~157 (Ar-C-O), ~120-135 (Ar-C), ~69 (CH₂OH), ~58 (quaternary C), ~55 (OCH₃), ~24 (CH₃) |

| IR | ν (cm⁻¹) : 3400-3300 (O-H, N-H stretches), 3050 (Ar C-H stretch), 2970 (Aliphatic C-H stretch), 1640 (Amide I, C=O stretch), 1540 (Amide II, N-H bend), 1240 (Ar-O-C stretch) |

| MS (ESI) | m/z : Calculated for C₁₃H₁₉NO₃: 237.14. Expected [M+H]⁺: 238.15, [M+Na]⁺: 260.13. |

Applications in Advanced Synthesis

The true value of this compound lies in its potential as a precursor to high-value molecules.

-

Precursor to Chiral Ligands : The amino alcohol moiety is a classic feature of scaffolds used in asymmetric catalysis. The hydroxyl group can be readily converted into a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophile or cyclized. For instance, intramolecular cyclization can lead to the formation of oxazoline rings, which are privileged structures in a wide variety of chiral ligands used in enantioselective reactions.[12][13]

-

Scaffold for Bioactive Molecules : The benzamide framework is a common motif in many pharmacologically active compounds.[14] This intermediate serves as an excellent starting point for building libraries of potential drug candidates. The aromatic ring can undergo electrophilic substitution to introduce diverse functionalities, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used as a handle to attach other molecular fragments, allowing for systematic Structure-Activity Relationship (SAR) studies.[13]

Potential Synthetic Transformations

Caption: Potential applications of the title compound as a synthetic intermediate.

Conclusion

This compound is more than a simple molecule; it is a strategic tool for chemical innovation. Its synthesis is robust and based on well-understood principles of organic chemistry, and its structure can be rigorously confirmed through a suite of standard analytical techniques. For researchers, scientists, and drug development professionals, this compound represents a versatile and readily accessible building block, offering a reliable starting point for the synthesis of novel chiral ligands, complex bioactive molecules, and advanced materials. Its thoughtful application is poised to accelerate discovery in both academic and industrial laboratories.

References

-

(S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide - PMC. National Institutes of Health (NIH). [Link]

-

(S)-N-(1-Hydroxy-methyl-2-methyl-prop-yl)-2-methoxy-benzamide. PubMed. [Link]

-

N-(1-hydroxy-2-methylpropan-2-yl)oxybenzamide | C11H15NO3. PubChem. [Link]

-

N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxy-4-methylbenzamide. PubChem. [Link]

-

2-Methoxybenzamide - NIST WebBook. National Institute of Standards and Technology. [Link]

-

N-[(2S)-1-hydroxypropan-2-yl]-2-methoxybenzamide | C11H15NO3. PubChem. [Link]

-

N-(1-hydroxy-2-methylpropan-2-yl)-2,3-dimethoxybenzamide. LookChem. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

-

Design-based 2-amino-2-methyl-1-propanol directing group. ResearchGate. [Link]

-

2-Methoxy Benzoyl Chloride. Shree Sulphurics. [Link]

-

2-Methoxybenzoyl chloride | C8H7ClO2. PubChem. [Link]

Sources

- 1. N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxy-4-methylbenzamide | C13H19NO3 | CID 43393257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2 [shreesulphuric.com]

- 8. 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Methoxybenzamide [webbook.nist.gov]

- 12. (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chiral Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the strategic chiral synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, a valuable intermediate in pharmaceutical development. The synthesis hinges on the strategic coupling of two key building blocks: a chiral amino alcohol, (S)-2-amino-2-methyl-1-propanol, and an activated carboxylic acid derivative, 2-methoxybenzoyl chloride. This guide will explore the synthesis of these precursors, detail the crucial amide bond formation, and provide insights into the causality behind experimental choices, ensuring a reproducible and efficient synthetic strategy.

Introduction: The Importance of Chiral Synthesis

In the realm of drug development, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Chiral synthesis, the preparation of a single enantiomer of a chiral molecule, is therefore a cornerstone of modern medicinal chemistry. The target molecule, this compound, possesses a stereocenter derived from the amino alcohol moiety, making its enantioselective synthesis a critical endeavor for its application in the development of stereochemically pure active pharmaceutical ingredients (APIs).[1][2]

This guide provides a detailed roadmap for the synthesis, emphasizing robust and scalable methodologies suitable for a drug development environment.

Retrosynthetic Analysis: A Strategic Blueprint

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the amide bond, identifying 2-methoxybenzoic acid and 2-amino-2-methyl-1-propanol as the primary synthons. This approach allows for a modular synthesis where each precursor can be prepared and purified independently before the final coupling step.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

Preparation of 2-Methoxybenzoyl Chloride

The synthesis of 2-methoxybenzoyl chloride is most commonly and efficiently achieved through the chlorination of 2-methoxybenzoic acid.[3] Thionyl chloride (SOCl₂) is a preferred reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[3]

Reaction Scheme:

Caption: Synthesis of 2-methoxybenzoyl chloride.

3.1.1. Experimental Protocol:

Materials:

| Reagent | Grade |

| 2-Methoxybenzoic acid | Reagent grade, ≥98% |

| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% |

| Anhydrous Dichloromethane (DCM) | Anhydrous, ≥99.8% |

| Dimethylformamide (DMF) | Catalytic amount |

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, suspend 2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Allow the reaction to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting crude 2-methoxybenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.

Rationale: The use of a catalytic amount of DMF facilitates the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acid chloride product.

Chiral Synthesis of (S)-2-Amino-2-methyl-1-propanol

The chiral integrity of the final product is dictated by the enantiopurity of the amino alcohol precursor. While several methods exist for the synthesis of 2-amino-2-methyl-1-propanol, achieving high enantiomeric excess often requires either asymmetric synthesis or chiral resolution.[4][5]

3.2.1. Option A: Asymmetric Reduction

3.2.2. Option B: Chiral Resolution of Racemic 2-Amino-2-methyl-1-propanol

A more common and practical approach for obtaining enantiomerically pure 2-amino-2-methyl-1-propanol is through the resolution of the racemic mixture.[5] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[5]

Workflow for Chiral Resolution:

Caption: Workflow for the chiral resolution of 2-amino-2-methyl-1-propanol.

Amide Coupling: The Core Reaction

The formation of the amide bond is the final and most critical step in the synthesis. This is achieved through the nucleophilic acyl substitution reaction between the activated carboxylic acid (2-methoxybenzoyl chloride) and the chiral amino alcohol. The higher nucleophilicity of the amine group compared to the hydroxyl group in 2-amino-2-methyl-1-propanol allows for selective N-acylation under controlled conditions.[7][8]

Reaction Scheme:

Caption: Amide coupling reaction.

Experimental Protocol:

Materials:

| Reagent | Grade |

| (S)-2-Amino-2-methyl-1-propanol | Enantiomerically pure, ≥98% |

| 2-Methoxybenzoyl chloride | Purified, ≥99% |

| Triethylamine (TEA) | Anhydrous, distilled |

| Anhydrous Dichloromethane (DCM) | Anhydrous, ≥99.8% |

| 1 M Hydrochloric acid (HCl) | Aqueous solution |

| Saturated sodium bicarbonate (NaHCO₃) | Aqueous solution |

| Brine | Saturated aqueous solution |

| Anhydrous magnesium sulfate (MgSO₄) |

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (S)-2-amino-2-methyl-1-propanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-methoxybenzoyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Rationale for Experimental Choices:

-

Triethylamine: Acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[9]

-

Low Temperature: The initial addition of the acyl chloride at 0 °C helps to control the exothermic reaction and minimize potential side reactions, such as O-acylation.[8]

-

Aqueous Work-up: The series of washes removes unreacted starting materials, the triethylammonium hydrochloride salt, and other water-soluble impurities.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the methoxybenzoyl group, the methylene and methyl protons of the propanol backbone, and the amide and hydroxyl protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| FT-IR | Characteristic absorption bands for the N-H and O-H stretching, C=O (amide) stretching, and C-O stretching. |

| Mass Spec | Molecular ion peak corresponding to the calculated molecular weight of the product. |

| Chiral HPLC | A single peak indicating high enantiomeric purity. |

Conclusion

This guide has outlined a robust and scientifically sound methodology for the chiral synthesis of this compound. By carefully controlling the synthesis of the chiral amino alcohol and the conditions of the amide coupling reaction, researchers can reliably obtain the target compound in high yield and enantiomeric purity. The provided protocols and the rationale behind the experimental choices offer a solid foundation for the successful execution of this synthesis in a research and development setting.

References

- Benchchem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.

- Benchchem. (2025). Synthesis of 2-Methyl-3-methoxybenzoyl Chloride: A Literature Review.

- Jiangsu Kefeite Biochemistry Technology Ltd By Share Ltd. (2017). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3. Google Patents.

- ResearchGate. (n.d.). Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with....

- Google Patents. (n.d.). CN105481687A - Preparing method for o-methoxybenzoyl chloride.

- National Center for Biotechnology Information. (n.d.). (S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide. PMC.

- Guidechem. (n.d.). How to Prepare 2-Amino-2-methyl-1-propanol?.

- Sigma-Aldrich. (n.d.). 2-Methoxybenzoyl chloride 97 21615-34-9.

- BOC Sciences. (n.d.). CAS 21615-34-9 2-Methoxybenzoyl chloride.

- ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol synthesis.

- Wikipedia. (n.d.). Chiral resolution.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- PubMed. (2008). (S)-N-(1-Hydroxy-methyl-2-methyl-prop-yl)-2-methoxy-benzamide.

- ResearchGate. (n.d.). Potential use of amides containing 2-amino-2-methyl-1-propanol in C–H bond functionalization.

- (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol.

- Benchchem. (2025). Technical Support Center: 2-Amino-2-methyl-1-propanol (AMP) in Organic Synthesis.

- PubChem. (n.d.). 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807.

- Sigma-Aldrich. (n.d.). 2-Amino-2-methyl-1-propanol - β-Aminoisobutyl alcohol, AMP.

- AOBChem. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)-2,3-dimethoxybenzamide.

- PubChem. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxy-4-methylbenzamide.

- ACS Publications. (n.d.). Reaction mechanism and kinetics of aqueous solutions of 2-amino-2-methyl-1-propanol and carbon dioxide | Industrial & Engineering Chemistry Research.

- Benchchem. (2025). Technical Support Center: Synthesis of N-(1-hydroxypropan-2-yl)benzamide.

- Benchchem. (2025). Synthesis of N-(1-hydroxypropan-2-yl)benzamide: An Application Note and Detailed Protocol.

- ChemScene. (n.d.). 19312-05-1 | N-(1-hydroxy-2-methylpropan-2-yl)benzamide.

- MDPI. (n.d.). Amide Bond Activation of Biological Molecules.

- PubChemLite. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide.

- Benchchem. (2025). Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development.

Sources

- 1. (S)-N-(1-Hydroxy-methyl-2-methyl-prop-yl)-2-methoxy-benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Biological Activity Screening of Novel 2-Methoxybenzamide Derivatives: A Strategic Guide to Hit Identification and Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The 2-Methoxybenzamide Scaffold as a Privileged Structure

The benzamide functional group is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] The 2-methoxybenzamide scaffold, in particular, has emerged as a "privileged structure" due to the unique electronic and steric properties imparted by the ortho-methoxy group. This substitution can enhance binding affinity to biological targets and favorably influence pharmacokinetic properties.[2] Recent research has highlighted the potential of these derivatives as potent inhibitors of critical signaling pathways implicated in oncology, particularly the Hedgehog signaling pathway.[2][3] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for designing and executing a robust biological activity screening cascade for novel 2-methoxybenzamide derivatives. We will move beyond simple protocols to discuss the underlying rationale, data interpretation, and strategic decisions that propel a compound from an initial "hit" to a viable "lead."

Designing the Screening Cascade: A Multi-Tiered Strategy

A successful drug discovery campaign hinges on a well-designed screening cascade—a sequential process of assays that progressively filters a library of compounds to identify those with the desired biological profile.[4] This strategy maximizes efficiency and minimizes cost by employing high-throughput, less complex assays upfront, followed by more detailed, lower-throughput assays for promising candidates.[5]